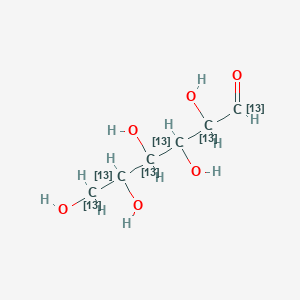
(3R)-3-hydroxy-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-hydroxy-L-aspartic acid, commonly known as L-erythro-3-hydroxyaspartic acid or L-erythro-3-hydroxyaspartate, is a non-proteinogenic amino acid that is found in the human brain and other mammalian tissues. It has been identified as a neurotransmitter and neuromodulator and has been the subject of extensive research in recent years.
Scientific Research Applications
Biomedical and Pharmaceutical Applications:
- Drug Delivery Systems: (3R)-3-hydroxy-L-aspartic acid is utilized in the synthesis of novel natural hydrogels based on starch, exhibiting temperature-responsive swelling behavior, pH sensitivity, and superabsorbency properties. These hydrogels are promising candidates for drug delivery systems due to their responsive nature to environmental changes (Vakili & Rahneshin, 2013).
- Biomedical Engineering: The acid's derivatives are employed in the synthesis of poly(ester amide)s, which are materials with potential biomedical applications. These materials, due to their hydrolytic and enzymatic degradation capabilities, can be used for drug delivery, targeting groups, and cell signaling molecules (Atkins et al., 2009).
Material Science:
- Nanomaterials and Quantum Dots: (3R)-3-hydroxy-L-aspartic acid is involved in the synthesis of novel nanomaterials like CdS quantum dots. These materials are utilized for the qualitative identification of ions such as chromium in water samples, highlighting the potential of these materials in environmental monitoring and nanotechnology (Wang et al., 2020).
Chemical Synthesis and Industrial Applications:
- Artificial Sweetener Precursors: The acid's derivatives are crucial in the synthesis of artificial dipeptide sweeteners like neotame and advantame. These sweeteners are extensively used in the food industry, indicating the acid's role in large-scale industrial applications related to food products (Zhang et al., 2019).
- Polyamide Synthesis: Due to its chemical structure, poly(aspartic acid) and its derivatives find extensive applications in medicine and pharmacy, such as in drug delivery systems, controlled drug release, and as components in theranostics. It also serves as a material for creating smart hydrogels (Piątkowski et al., 2015).
properties
CAS RN |
7298-98-8 |
|---|---|
Product Name |
(3R)-3-hydroxy-L-aspartic acid |
Molecular Formula |
C4H7NO5 |
Molecular Weight |
149.1 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2+/m0/s1 |
InChI Key |
YYLQUHNPNCGKJQ-NHYDCYSISA-N |
Isomeric SMILES |
[C@H]([C@H](C(=O)O)O)(C(=O)O)N |
SMILES |
C(C(C(=O)O)O)(C(=O)O)N |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)N |
Other CAS RN |
7298-98-8 6532-76-9 |
synonyms |
3-hydroxyaspartic acid 3-hydroxyaspartic acid, (erythro)-isomer 3-hydroxyaspartic acid, (erythro-D)-isomer 3-hydroxyaspartic acid, (erythro-DL)-isomer 3-hydroxyaspartic acid, (erythro-L)-isomer 3-hydroxyaspartic acid, (threo-DL)-isomer 3-hydroxyaspartic acid, (threo-L)-isomer beta-hydroxyaspartic acid DL-threo-3-hydroxyaspartic acid erythro-beta-hydroxyaspartic acid L-erythro-3-hydroxyaspartate L-threo-beta-hydroxyaspartic acid threo-beta-aspartate threo-hydroxyaspartic acid threo-THA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate](/img/structure/B25917.png)










